molecular formula C8H17ClF2N2O2S B1433940 N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride CAS No. 1803581-08-9

N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride

Cat. No.: B1433940
CAS No.: 1803581-08-9
M. Wt: 278.75 g/mol
InChI Key: VMWXZCZMPPSGGU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Chemical Abstracts Service Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound exists in both free base and hydrochloride salt forms, each possessing distinct chemical identifiers and molecular properties. The hydrochloride salt form carries the Chemical Abstracts Service registry number 1803581-08-9, while the free base form is identified by Chemical Abstracts Service number 1183768-67-3. The molecular formula for the hydrochloride salt is documented as carbon eight hydrogen seventeen chlorine fluorine two nitrogen two oxygen two sulfur, reflecting the addition of hydrochloric acid to the basic amine functionality.

The International Union of Pure and Applied Chemistry systematic name for the compound is N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine hydrochloride, which precisely describes the substitution pattern and functional group arrangements within the molecular structure. Alternative nomenclature systems have also been employed in the literature, including the designation as 1-methanesulfonyl-N-(2,2-difluoroethyl)piperidin-4-amine hydrochloride, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy. The compound has been assigned various database identifiers, including PubChem Compound Identifier 91654571 for the hydrochloride salt and 60921764 for the free base form.

Property Hydrochloride Salt Free Base
Chemical Abstracts Service Number 1803581-08-9 1183768-67-3
Molecular Formula C₈H₁₇ClF₂N₂O₂S C₈H₁₆F₂N₂O₂S
Molecular Weight 278.74 g/mol 242.29 g/mol
PubChem Compound Identifier 91654571 60921764

Historical Context and Research Significance

The development of this compound emerged from the broader scientific endeavor to create fluorinated pharmaceutical compounds with enhanced biological properties. The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in modern drug discovery, with research demonstrating that fluorinated compounds often exhibit improved metabolic stability, bioactivity, and pharmacokinetic profiles compared to their non-fluorinated counterparts. The geminal difluoro motif present in this compound is particularly significant, as it serves as an ideal bioisostere for various functionalities including carbonyl, sulfonyl, and oxygen atoms.

Historical research into difluoromethyl-containing compounds has revealed their exceptional utility in medicinal chemistry applications. The difluoromethyl group can exert conformational effects and engage in hydrogen-bonding interactions, providing opportunities for enhanced drug potency and selectivity. This has encouraged the development of numerous synthetic routes to geminal-difluoroalkanes, extending beyond traditional deoxyfluorination methodologies to include novel and orthogonal approaches. The strategic combination of difluoroethyl functionality with piperidine scaffolds represents a significant advancement in pharmaceutical chemistry, as piperidine has been identified as the most common nitrogen-containing heterocycle in small-molecule pharmaceuticals.

The sulfonamide component of this compound also carries substantial historical significance in pharmaceutical research. Sulfonamides have demonstrated remarkable biological activity, particularly in enzyme inhibition and antimicrobial applications. Research has shown that methanesulfonamide groups can considerably alter the physicochemical properties of parent compounds, affecting lipophilicity, polar surface area, and water solubility characteristics. These modifications often result in improved druglikeness properties while maintaining compliance with established pharmaceutical guidelines for oral bioavailability.

Core Structural Features and Functional Groups

This compound exhibits a complex molecular architecture characterized by multiple functional groups arranged around a central piperidine ring system. The piperidine ring serves as the core scaffold, adopting a chair conformation that provides spatial organization for the attached substituents. At the nitrogen atom of the piperidine ring, a methanesulfonyl group is attached, introducing sulfonamide functionality that significantly influences the compound's electronic properties and biological activity profile.

The carbon atom at the 4-position of the piperidine ring bears an amino group that is further substituted with a 2,2-difluoroethyl moiety. This difluoroethyl substituent represents a critical structural feature, as the presence of two fluorine atoms on the terminal carbon creates a geminal difluoro arrangement. The fluorine atoms in this configuration exert significant electronic effects, including inductive electron withdrawal and stereoelectronic influences that can affect molecular conformation and reactivity patterns. The difluoroethyl group also contributes to the compound's lipophilicity while potentially serving as a hydrogen bond donor through the remaining hydrogen atom on the difluorinated carbon.

The methanesulfonyl group attached to the piperidine nitrogen consists of a sulfur atom bonded to two oxygen atoms and a methyl group, creating a tetrahedral geometry around the sulfur center. This sulfonyl functionality introduces significant polarity to the molecule while also providing potential sites for hydrogen bonding interactions with biological targets. The electron-withdrawing nature of the sulfonyl group affects the basicity of the piperidine nitrogen and influences the overall electronic distribution throughout the molecular framework.

Functional Group Position Electronic Effect Structural Contribution
Piperidine Ring Core Scaffold Mild Electron Donation Conformational Framework
Methanesulfonyl N-Position Strong Electron Withdrawal Polarity Enhancement
Amino Group 4-Position Electron Donation Hydrogen Bonding Capability
Difluoroethyl Amino Substituent Moderate Electron Withdrawal Lipophilicity Modulation

The molecular geometry of this compound allows for multiple conformational arrangements, with the chair conformation of the piperidine ring providing the most thermodynamically stable configuration. The spatial arrangement of the substituents creates distinct regions of varying polarity and electronic density, contributing to the compound's potential for selective interactions with biological macromolecules. The hydrochloride salt formation occurs through protonation of the amino group at the 4-position, creating a positively charged ammonium center that enhances water solubility and crystalline stability.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O2S.ClH/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10;/h7-8,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWXZCZMPPSGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methanesulfonylpiperidin-4-amine Intermediate

The synthesis typically starts from piperidin-4-amine or related derivatives. The key step is the methanesulfonylation of the piperidine nitrogen:

  • Reagents: Methanesulfonyl chloride (MsCl) is reacted with the piperidin-4-amine in the presence of a base such as triethylamine or pyridine.
  • Conditions: The reaction is conducted under controlled temperature (0–5 °C) to avoid side reactions.
  • Outcome: Formation of 1-methanesulfonylpiperidin-4-amine with high selectivity.

Analytical techniques such as HPLC and NMR are used to confirm the structure and purity of the intermediate.

Introduction of the 2,2-Difluoroethyl Group

The 2,2-difluoroethyl moiety is introduced via nucleophilic substitution or reductive amination strategies:

  • Method A: Nucleophilic Substitution

    • The free amine at the 4-position reacts with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or chloride).
    • Reaction is typically done in polar aprotic solvents such as DMF or DMSO.
    • Base such as potassium carbonate is used to facilitate the substitution.
    • Temperature control is critical to prevent elimination or side reactions.
  • Method B: Reductive Amination

    • Reaction of 1-methanesulfonylpiperidin-4-amine with 2,2-difluoroacetaldehyde or equivalent.
    • Followed by reduction using sodium cyanoborohydride or sodium triacetoxyborohydride.
    • This method offers better control over stereochemistry and yields.

The choice of method depends on availability of reagents and desired purity.

Formation of Hydrochloride Salt

The free base of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine is converted into its hydrochloride salt by:

  • Bubbling dry hydrogen chloride gas into a solution of the free base in anhydrous ether or ethanol.
  • Alternatively, treatment with hydrochloric acid in an organic solvent followed by crystallization.
  • The hydrochloride salt form improves compound stability and facilitates purification.

Research Findings and Data Tables

Step Reagents/Conditions Yield (%) Purity (%) Notes
Methanesulfonylation MsCl, triethylamine, 0–5 °C, DCM solvent 85–90 >98 Requires temperature control for selectivity
2,2-Difluoroethyl Introduction (Nucleophilic Substitution) 2,2-difluoroethyl bromide, K2CO3, DMF, 60 °C 70–80 95–97 Side reactions minimized by slow addition
2,2-Difluoroethyl Introduction (Reductive Amination) 2,2-difluoroacetaldehyde, NaBH3CN, MeOH, rt 75–85 96–98 Better stereochemical control
Hydrochloride Salt Formation HCl gas, ether or EtOH, rt >95 >99 Crystallization enhances purity

Notes on Reaction Optimization and Analytical Monitoring

  • Temperature and pH Control: Critical during methanesulfonylation and fluorinated alkylation steps to maximize yield and minimize impurities.
  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for reaction monitoring and product characterization.
  • Purification: Recrystallization from appropriate solvents (e.g., ethanol, ether) is used to obtain high-purity hydrochloride salt.
  • Environmental Considerations: Use of less toxic solvents and reagents is encouraged; some alternative methods avoid hazardous chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride exhibit significant antimicrobial properties. Studies have shown that certain derivatives demonstrate comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole in inhibiting bacterial growth through tube dilution techniques. The compound's unique structure allows it to interact effectively with bacterial enzymes, potentially leading to the development of new antimicrobial therapies.

Pharmacological Potential

The pharmacological potential of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances binding affinity, while the methanesulfonyl group modulates reactivity and stability. This allows the compound to effectively fit into active sites of various biological targets, influencing their function .

Cancer Research

Preliminary studies suggest that this compound may have applications in cancer research due to its ability to inhibit certain pathways involved in tumor growth. The compound's mechanism of action includes interference with cell signaling pathways, which could lead to reduced proliferation of cancer cells .

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the methanesulfonyl group can modulate its reactivity and stability. The piperidine ring provides a scaffold for the compound’s overall structure, allowing it to fit into the active sites of enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Key Functional Groups :

  • Piperidine ring : A six-membered nitrogen-containing heterocycle, common in pharmaceuticals and agrochemicals for its conformational flexibility and bioavailability .
  • Methanesulfonyl group : A strong electron-withdrawing group that influences reactivity and metabolic stability.
  • 2,2-Difluoroethylamine: Fluorine atoms increase lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.

Comparison with Structurally Similar Compounds

Pharmaceutical Impurities and Piperidine Derivatives

Example 1 : N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (EP Impurity C)

  • Structure : Piperidine substituted with phenyl and phenylethyl groups.
  • Key Differences :
    • Lacks fluorine and sulfonyl groups.
    • Higher molecular weight (325.4 g/mol vs. ~284 g/mol for the target compound).
    • Neutral amine vs. hydrochloride salt (affects solubility).

Example 2 : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (EP Impurity D)

  • Structure : Uncharged piperidin-4-amine with aromatic substituents.
  • Comparison :
    • Absence of fluorine and sulfonyl groups reduces polarity and metabolic stability.
    • Similar piperidine scaffold but divergent functionalization.

Table 1: Pharmaceutical Piperidine Derivatives

Compound Molecular Weight (g/mol) Key Groups Salt Form Use/Notes
Target Compound ~284 Mesyl, difluoroethyl Hydrochloride Hypothetical intermediate
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide 325.4 Phenyl, acetamide None Pharmaceutical impurity
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine 280.4 Phenyl, phenylethyl None Pharmaceutical impurity

Fluorinated Piperidine Amines

Example : N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride

  • Structure : Fluorobenzyl group attached to a piperidine-methamine scaffold.
  • Comparison :
    • Fluorine placement on benzyl vs. ethyl chain alters electronic and steric effects.
    • Methamine (CH2NH2) vs. mesyl group: The latter increases acidity of adjacent protons.
    • Both are hydrochloride salts, suggesting similar solubility profiles.

Fluorine Impact :

  • Target Compound: The 2,2-difluoroethyl group likely improves blood-brain barrier penetration compared to mono-fluorinated analogs.
  • 4-Fluorobenzyl Derivatives : Aromatic fluorine enhances resonance stabilization but may reduce metabolic clearance .

Sulfonamide-Containing Compounds

Example : Amidosulfuron (from )

  • Structure: Sulfonylurea herbicide with a pyrimidinylamino group.
  • Comparison: Both contain sulfonamide groups, but amidosulfuron’s urea linkage contrasts with the target’s mesyl-piperidine system. Agricultural vs.

Sulfonyl Group Role :

  • In amidosulfuron, the sulfonamide is critical for herbicidal activity by inhibiting acetolactate synthase .
  • In the target compound, the mesyl group may act as a leaving group or modulate electronic properties.

Key Research Findings and Gaps

  • Structural Trends : Piperidine derivatives with electron-withdrawing groups (e.g., mesyl, fluorine) exhibit enhanced stability and tailored solubility .
  • Data Limitations: No direct studies on the target compound were found in the provided evidence. Comparisons rely on inferred properties from analogs.
  • Contradictions: Fluorinated ethylamines (target) may show higher metabolic resistance than non-fluorinated impurities (e.g., EP Impurity D) but lower than aromatic fluorinated derivatives .

Biological Activity

N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride (CAS No. 1803581-08-9) is a synthetic compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoroethyl group and a methanesulfonyl moiety, contributing to its unique properties. The structural formula can be represented as follows:

C8H16F2N2O2SHCl\text{C}_8\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2\text{S}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound's binding affinity, while the methanesulfonyl group modulates reactivity and stability. This allows the compound to effectively fit into active sites of various biological targets, influencing their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole in inhibiting bacterial growth through tube dilution techniques .

Anticancer Potential

In vitro studies have evaluated the anticancer activity of this compound using assays like MTT to assess cell viability. Preliminary results suggest that derivatives of this class may possess anticancer properties, although they may be less potent than established chemotherapeutics such as 5-fluorouracil. Molecular docking studies indicate favorable interactions with cancer-related targets, suggesting potential for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives related to piperidine structures and assessed their antimicrobial activities against multiple strains. The results indicated that some derivatives exhibited significant inhibition comparable to standard drugs .
  • Anticancer Activity : Research focused on a series of synthesized compounds including this compound showed promising anticancer activity against cell lines such as HCT116. These findings highlight the compound's potential as a lead for drug development .

Comparative Analysis of Biological Activity

Here is a summary table comparing the biological activities of similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModeratePromising but lower than standard
Piperazine Derivative AHighModerate
Piperazine Derivative BLowHigh

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the piperidine nitrogen, followed by sulfonylation and hydrochloridation. Critical parameters include reaction temperature (e.g., 0–5°C for sulfonylation to minimize side products), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents (e.g., methanesulfonyl chloride in excess to drive sulfonylation). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .
  • Data Validation : Confirm structural integrity using 1H^1H/13C^{13}C-NMR (e.g., δ ~3.2 ppm for piperidinyl protons, δ ~3.8 ppm for sulfonyl methyl groups) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weights .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis (e.g., C18 column, 254 nm detection) at 0, 1, 2, and 4 weeks. Key degradation products may include hydrolyzed sulfonamide or defluorinated derivatives. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with serotonin or dopamine receptors?

  • Methodology : Use radioligand binding assays (e.g., 3H^3H-spiperone for dopamine D2 receptors) to determine IC50_{50} values. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, focusing on hydrogen bonding between the sulfonyl group and receptor residues (e.g., Asp114 in D2). Contrast with structurally similar analogs (e.g., N-phenylpiperidin-4-amine derivatives) to assess fluorination’s impact on binding affinity .
  • Data Contradictions : Discrepancies between in vitro binding data and in vivo efficacy may arise from differences in blood-brain barrier penetration, which can be evaluated using PAMPA-BBB assays .

Q. How should researchers resolve contradictions in solubility data reported across studies?

  • Methodology : Standardize solubility measurements via shake-flask method in biorelevant media (e.g., FaSSIF/FeSSIF). Discrepancies often stem from polymorphic forms; characterize crystallinity via X-ray diffraction (XRPD) and thermal behavior via DSC/TGA. For example, amorphous forms may exhibit 2–3× higher solubility than crystalline counterparts but lower stability .
  • Validation : Cross-reference with computational predictions (e.g., COSMO-RS) to identify outliers due to experimental artifacts .

Q. What strategies are effective for mitigating off-target effects in cellular assays?

  • Methodology : Employ counter-screening against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel). Structure-activity relationship (SAR) analysis can guide selective modifications, such as replacing the difluoroethyl group with a trifluoroethyl moiety to reduce hERG channel inhibition .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET liabilities early in the design phase .

Methodological Resources

  • Synthetic Protocols : and detail analogous piperidine sulfonamide syntheses.
  • Analytical Standards : provides a template for characterizing molecular descriptors (SMILES, InChIKey).
  • Biological Assays : and outline receptor interaction studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride
Reactant of Route 2
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N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.